molecular formula C19H19NO2 B14213760 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde CAS No. 622837-04-1

9-Pentyl-9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B14213760
CAS No.: 622837-04-1
M. Wt: 293.4 g/mol
InChI Key: PFJFXTOXKWLGSX-UHFFFAOYSA-N
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Description

9-Pentyl-9H-carbazole-3,6-dicarbaldehyde is a functionalized carbazole derivative characterized by a pentyl chain at the N9 position and aldehyde groups at the 3- and 6-positions of the carbazole core. Its molecular formula is C₁₉H₁₉NO₂, with a molecular weight of 293.36 g/mol. This compound is primarily utilized in polymer synthesis, particularly in the development of electrochemiluminescent materials. The aldehyde groups enable conjugation with other monomers via Wittig-Horner reactions, forming extended π-conjugated systems critical for optoelectronic applications .

Carbazole derivatives are prized for their high thermal stability, tunable electronic properties, and versatile reactivity. The pentyl substituent enhances solubility in organic solvents, facilitating processing in material science applications .

Properties

CAS No.

622837-04-1

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

9-pentylcarbazole-3,6-dicarbaldehyde

InChI

InChI=1S/C19H19NO2/c1-2-3-4-9-20-18-7-5-14(12-21)10-16(18)17-11-15(13-22)6-8-19(17)20/h5-8,10-13H,2-4,9H2,1H3

InChI Key

PFJFXTOXKWLGSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes the reaction of carbazole with 1-bromopentane in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) to form 9-pentylcarbazole. This intermediate is then subjected to formylation at the 3 and 6 positions using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Chemical Reactions Analysis

9-Pentyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Carbazole Dicarbaldehyde Derivatives

Structural and Functional Variations

The table below summarizes key structural and functional differences among analogous compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Applications References
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde Pentyl C₁₉H₁₉NO₂ 293.36 Polymer synthesis (e.g., PCMB-D)
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde Ethyl C₁₅H₁₃NO₂ 237.26 Intermediate for heterocyclic compounds
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde Benzyl C₂₁H₁₅NO₂ 313.35 Fluorescence studies, cation recognition
9-Allyl-9H-carbazole-3,6-dicarbaldehyde Allyl C₁₇H₁₃NO₂ 263.28 Crystal structure analysis, optoelectronic materials
9-Methyl-9H-carbazole-3,6-dicarbaldehyde Methyl C₁₅H₁₁NO₂ 237.26 Polymer precursors, small-molecule synthesis

Key Research Findings

Solubility and Processability
  • Alkyl Chain Length: Longer alkyl chains (e.g., pentyl) improve solubility in non-polar solvents compared to shorter chains (ethyl, methyl). This property is critical for solution-based polymer synthesis .
  • Aryl Substituents : The benzyl derivative exhibits reduced solubility due to its bulky aromatic group but shows enhanced π-π stacking, which is advantageous for solid-state fluorescence applications .
Electronic and Optical Properties
  • Aldehyde Reactivity : All derivatives undergo Wittig-Horner reactions to form conjugated polymers. The pentyl derivative’s polymers demonstrate superior electrochemiluminescence due to balanced charge transport .
  • Fluorescence : The benzyl derivative exhibits strong fluorescence with a quantum yield suitable for cation sensing (e.g., rare earth metals), attributed to its extended conjugation and electron-donating substituents .
Thermal and Crystallographic Behavior
  • Thermal Stability : Alkyl-substituted derivatives (e.g., pentyl, ethyl) show higher thermal stability (decomposition >250°C) compared to allyl or benzyl derivatives, making them suitable for high-temperature applications .
  • Crystal Packing: The allyl derivative’s crystal structure (monoclinic, P2₁/n) reveals planar carbazole cores with intermolecular hydrogen bonding, influencing its optoelectronic performance .

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